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5-Formylcytosine-13C,15N2

Chromatographic isotope effect Stable isotope labeling Internal standard validation

5-Formylcytosine-13C,15N2 (C₄¹³CH₅N¹⁵N₂O₂; MW 142.09 g/mol) is a doubly stable-isotope-labeled analogue of the rare epigenetic DNA base 5-formylcytosine (5fC), carrying one ¹³C and two ¹⁵N atoms for a net mass shift of +3 Da relative to the unlabeled endogenous species (C₅H₅N₃O₂; MW 139.11 g/mol). 5fC is a key intermediate in the TET-mediated iterative oxidation pathway of 5-methylcytosine (5mC → 5hmC → 5fC → 5caC) and functions both as a demethylation intermediate and a stable epigenetic mark in mammalian genomes.

Molecular Formula C₄¹³CH₅N¹⁵N₂O₂
Molecular Weight 142.09
Cat. No. B1156898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylcytosine-13C,15N2
Synonyms4-Amino-1,2-dihydro-2-oxo-5-pyrimidinecarboxaldehyde-13C,15N2;  4-Amino-2-hydroxy-5-pyrimidinecarboxaldehyde-13C,15N2;  6-Amino-1,2-dihydro-2-oxo-5-pyrimidinecarboxaldehyde-13C,15N2;  4-Amino-5-formyl-2(1H)-pyrimidinone;  5-Formyl-6-amino-2,3-dihydro-2-o
Molecular FormulaC₄¹³CH₅N¹⁵N₂O₂
Molecular Weight142.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formylcytosine-13C,15N2 – Isotopic Purity and Specifications for Epigenetic DNA Modification Quantification


5-Formylcytosine-13C,15N2 (C₄¹³CH₅N¹⁵N₂O₂; MW 142.09 g/mol) is a doubly stable-isotope-labeled analogue of the rare epigenetic DNA base 5-formylcytosine (5fC), carrying one ¹³C and two ¹⁵N atoms for a net mass shift of +3 Da relative to the unlabeled endogenous species (C₅H₅N₃O₂; MW 139.11 g/mol) . 5fC is a key intermediate in the TET-mediated iterative oxidation pathway of 5-methylcytosine (5mC → 5hmC → 5fC → 5caC) and functions both as a demethylation intermediate and a stable epigenetic mark in mammalian genomes [1]. This labeled standard is primarily supplied as a neat compound with certified purity ≥98% (HPLC) and is intended for use as a stable isotope-labeled internal standard (SIL-IS) in isotope-dilution liquid chromatography–tandem mass spectrometry (ID-LC-MS/MS) workflows .

Why Generic Substitution of 5-Formylcytosine-13C,15N2 Fails in Quantitative Epigenetic Mass Spectrometry


The isotope-dilution mass spectrometry workflow for 5-formylcytosine quantification demands an internal standard that exactly co-elutes with the endogenous analyte and possesses a sufficient mass shift to avoid signal crosstalk [1]. Unlabeled 5fC cannot serve as an internal standard because it is indistinguishable from the endogenous pool. Deuterium-labeled 5fC variants, while commercially available, suffer from a well-documented chromatographic isotope effect: ²H-labeled analytes elute measurably earlier than their protiated counterparts on reversed-phase columns, compromising co-elution and matrix-effect correction [2]. Single-isotope-labeled variants (¹³C-only or ¹⁵N₂-only) provide a mass shift of only +1 or +2 Da, which may be insufficient to fully resolve the internal standard cluster from the natural isotopologue distribution of unlabeled 5fC in the mass spectrometer [3]. The ¹³C,¹⁵N₂ doubly labeled standard overcomes all three limitations simultaneously, providing a guaranteed +3 Da Δm, absence of chromatographic isotope shift, and no susceptibility to metabolic back-exchange of deuterium.

5-Formylcytosine-13C,15N2: Quantitative Differentiation Evidence vs. Comparator Internal Standards


Chromatographic Co-Elution: ¹³C/¹⁵N vs. Deuterium-Labeled 5fC Internal Standards

¹³C/¹⁵N-labeled internal standards demonstrate negligible chromatographic isotope effect relative to unlabeled 5-formylcytosine, whereas deuterated (²H) analogs exhibit a measurable retention time shift on reversed-phase LC columns [1]. In a systematic comparison using isotope-coded derivatization LC-MS, deuterium-based labeling produced quantification differences exceeding 15% compared to ¹⁵N-labeled internal standards due to differential chromatographic elution and matrix effect compensation failure [2]. Analytes labeled with ¹³C, ¹⁵N, or ¹⁸O have essentially identical retention times and lack a chromatographic isotope effect [1].

Chromatographic isotope effect Stable isotope labeling Internal standard validation

Mass Shift Adequacy: +3 Da Isotopic Separation vs. Single-Isotope-Labeled 5fC Analogs

5-Formylcytosine-13C,15N2 provides a +3 Da mass shift (MW 142.09 vs. 139.11 g/mol for unlabeled 5fC) . This exceeds the minimum recommended Δm of 3–5 Da for reliable discrimination of the internal standard signal from the natural isotopic envelope of the unlabeled analyte [1]. Single-isotope variants (¹³C-only: +1 Da; ¹⁵N₂-only: +2 Da) produce internal standard peaks that partially overlap with the [M+1] or [M+2] natural abundance isotopologues of endogenous 5fC, introducing systematic overestimation of the internal standard area and consequent underestimation of analyte concentration.

Mass spectrometry Isotopic interference Signal crosstalk

Matrix Effect Correction: ¹³C/¹⁵N SIL-IS Superiority Over Deuterated Standards in Urinary DNA Modification Assays

A head-to-head comparison of deuterated (²H) versus ¹³C/¹⁵N-labeled SIL-IS for LC-ESI-MS/MS quantification of urinary biomarkers demonstrated that ¹³C/¹⁵N-labeled standards provided superior matrix effect correction [1]. The deuterated SIL-IS showed differential ion suppression in urine matrices compared to the analyte, attributable to the chromatographic H/D isotope effect altering the local solvent environment at the point of electrospray ionization. In contrast, the ¹³C/¹⁵N-labeled standard co-eluted precisely with the analyte, ensuring identical ionization conditions and complete matrix effect cancellation.

Matrix effect Ion suppression Isotope dilution

Absence of Deuterium Metabolic Back-Exchange: ¹³C/¹⁵N Stability vs. ²H-Labeled Standards in In Vivo Tracing

Deuterium atoms located at non-exchangeable positions in pyrimidine rings can undergo slow H/D exchange under physiological pH and elevated temperature conditions, and more critically, deuterated methyl or formyl groups may participate in enzyme-mediated hydrogen abstraction during in vivo metabolism [1]. ¹³C and ¹⁵N atoms, by contrast, form covalent bonds that are chemically and metabolically indistinguishable from ¹²C and ¹⁴N, ensuring complete isotopic stability throughout sample processing, enzymatic digestion, and long-term storage [2]. The use of stable isotope labeling with ¹³C and ¹⁵N in in vivo 5fC tracing studies (e.g., [methyl-¹³CD₃]methionine feeding experiments) has demonstrated reliable tracking of 5fC turnover without label loss over multi-week experiments in mice [3].

Metabolic tracing Isotopic stability In vivo labeling

Optimal Application Scenarios for 5-Formylcytosine-13C,15N2 as a SIL-IS in Epigenetic and DNA Modification Research


Absolute Quantification of 5fC in Mammalian Genomic DNA by ID-2D-UPLC-MS/MS

The ¹³C,¹⁵N₂ doubly labeled standard is the optimal SIL-IS for protocols requiring isotope-dilution automated online two-dimensional UPLC-MS/MS quantification of 5-formyl-2′-deoxycytidine in DNA hydrolysates [1]. The +3 Da mass shift ensures clean channel separation from the unlabeled 5fC signal, while co-elution guarantees identical matrix effect exposure. Typical spike levels are 500 fmol of labeled standard per 1–2 μg of genomic DNA, with calibration curves spanning 0.005–50 nM [2].

In Vivo 5fC Turnover and Stability Studies Using Metabolic Isotope Tracing

For experiments tracking the metabolic fate of 5fC in cultured cells or whole animals, the ¹³C/¹⁵N label is preferred over deuterium because it eliminates the risk of metabolic deuterium loss during TET-mediated oxidation or TDG-mediated base excision [1]. The standard can be used to generate calibration curves for quantifying the incorporation of [methyl-¹³CD₃]methionine-derived methyl groups into 5mC and its oxidized derivatives (5hmC, 5fC, 5caC), enabling precise determination of 5fC half-life and turnover rates in vivo [2].

Tissue-Specific DNA Demethylation Pathway Profiling

Studies comparing 5fC levels across different tissues (e.g., rat and porcine tissues with proliferation rates varying over 100-fold) require an internal standard that corrects for tissue-specific matrix effects [1]. The ¹³C,¹⁵N₂ labeled 5fC standard, spiked at 500 fmol per sample, enables accurate quantification of tissue-dependent differences in 5fC abundance, which ranges from ~0.5 to 20 ppm of total cytosines across tissues [2]. This application directly leverages the co-elution and matrix effect correction advantages documented in Section 3.

Validation of Chemical Derivatization-LC-HRMS Methods for 5fC Detection in Clinical Specimens

For clinical research applications (e.g., breast cancer tissue analysis), methods employing chemical derivatization coupled with UPLC-ESI-QTOF-MS require a SIL-IS that survives the derivatization chemistry without label scrambling [1]. The ¹³C,¹⁵N₂ standard is compatible with common derivatization reagents (e.g., 2-bromo-1-(4-dimethylaminophenyl)ethanone) and maintains isotopic integrity through the workflow, achieving LOD of 1.2 fmol and LOQ of 3.7 fmol for derivatized 5fC [2].

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